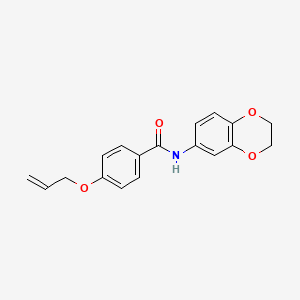![molecular formula C16H26ClNO3 B4401071 4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401071.png)
4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride
Descripción general
Descripción
4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is also known as Buphenine and is a derivative of morpholine. Buphenine has been studied for its potential use in treating various medical conditions due to its unique properties.
Aplicaciones Científicas De Investigación
4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride has been studied for its potential use in various medical conditions. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating asthma and other respiratory diseases. It has also been studied for its potential use in treating hypertension and other cardiovascular diseases. Additionally, it has been studied for its potential use in treating cancer.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride involves its ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and a reduction in blood pressure. Additionally, it has been found to have antitumor properties, which may be due to its ability to induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been found to have antitumor properties, which may be due to its ability to induce cell death in cancer cells. Additionally, it has been found to have a vasodilatory effect, which leads to a reduction in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments include its unique properties, such as its ability to inhibit the activity of certain enzymes and proteins. Additionally, it has been found to have anti-inflammatory and antitumor properties, which make it a promising compound for further study. However, the limitations of using this compound in lab experiments include the potential for toxicity and the need for further optimization of the synthesis method to obtain high yields.
Direcciones Futuras
There are many future directions for the study of 4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride. One potential direction is the study of its potential use in treating other medical conditions, such as diabetes and neurological disorders. Additionally, further optimization of the synthesis method may lead to higher yields of the compound, which would make it more readily available for further study. Finally, the study of the mechanism of action of this compound may lead to the development of new drugs with similar properties.
Propiedades
IUPAC Name |
4-[2-(2-butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-3-14(2)20-16-7-5-4-6-15(16)19-13-10-17-8-11-18-12-9-17;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZYVXQOAQFINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400989.png)
![N-(3-chloro-4-fluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400995.png)
![{4-[(4-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400999.png)

![4-{2-[4-(allyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4401015.png)
![methyl 3-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B4401030.png)

![N-(4-butoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4401037.png)
![1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-methylpiperazine hydrochloride](/img/structure/B4401039.png)
![3-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4401044.png)
![3-chloro-7-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4401046.png)
![N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride](/img/structure/B4401053.png)
![1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4401064.png)
![3-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401077.png)